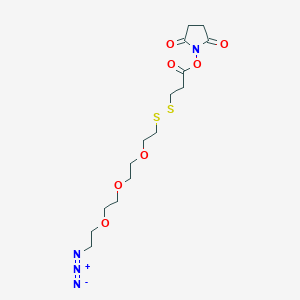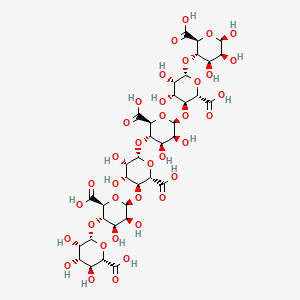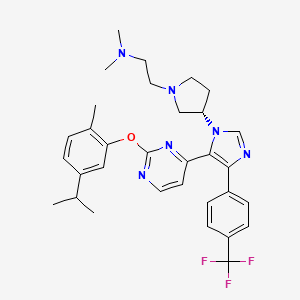![molecular formula C78H125N7O36 B12415486 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule characterized by multiple acetamido and acetyloxy groups. This compound is notable for its intricate structure, which includes several hexylamino and oxan-2-yl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the oxan-2-yl intermediates, which are then functionalized with acetamido and acetyloxy groups. The hexylamino groups are introduced through nucleophilic substitution reactions, followed by the formation of the final product through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The production process is typically carried out in specialized facilities equipped with the necessary instrumentation to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hexylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and acetyloxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid
- This compound
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable tool in scientific research.
特性
分子式 |
C78H125N7O36 |
|---|---|
分子量 |
1736.9 g/mol |
IUPAC名 |
5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N7O36/c1-46(86)82-66-72(116-55(10)95)69(113-52(7)92)58(40-110-49(4)89)119-75(66)107-34-22-16-13-19-31-79-61(98)28-37-104-43-78(85-64(101)26-25-27-65(102)103,44-105-38-29-62(99)80-32-20-14-17-23-35-108-76-67(83-47(2)87)73(117-56(11)96)70(114-53(8)93)59(120-76)41-111-50(5)90)45-106-39-30-63(100)81-33-21-15-18-24-36-109-77-68(84-48(3)88)74(118-57(12)97)71(115-54(9)94)60(121-77)42-112-51(6)91/h58-60,66-77H,13-45H2,1-12H3,(H,79,98)(H,80,99)(H,81,100)(H,82,86)(H,83,87)(H,84,88)(H,85,101)(H,102,103)/t58-,59-,60+,66-,67-,68+,69+,70+,71-,72-,73-,74+,75?,76?,77?,78?/m0/s1 |
InChIキー |
ABXLBOHQKKKSPI-LXXGFOMQSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OCCCCCCNC(=O)CCOCC(COCCC(=O)NCCCCCCOC2[C@H]([C@@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCCCCOC3[C@H]([C@@H]([C@@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCNC(=O)CCOCC(COCCC(=O)NCCCCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


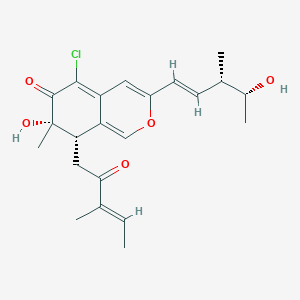
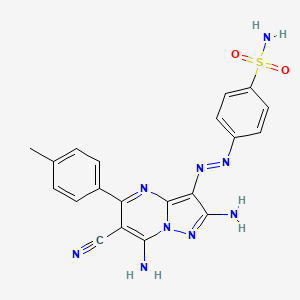

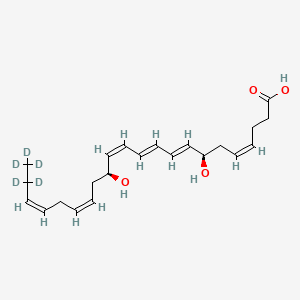

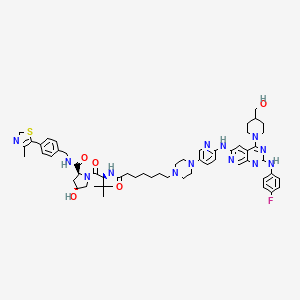
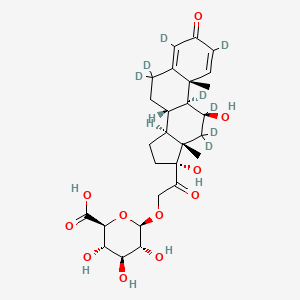
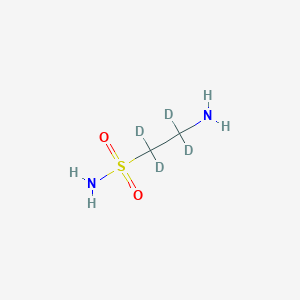
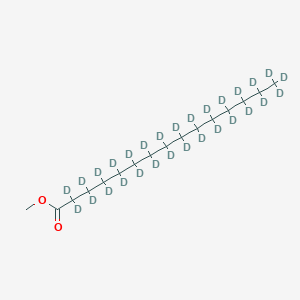
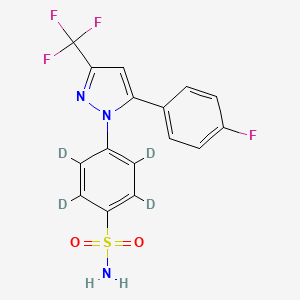
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
